molecular formula C16H16BrNO3 B14519111 2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate CAS No. 62643-95-2

2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate

Cat. No.: B14519111
CAS No.: 62643-95-2
M. Wt: 350.21 g/mol
InChI Key: ZBZQYIUHKYCRON-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenoxy group and a methylphenyl group attached to an ethyl carbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 4-bromophenol with ethylene carbonate to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyethyl carbamates.

    Oxidation Reactions: Products include phenoxyethyl carbamate oxides.

    Reduction Reactions: Products include phenoxyethyl carbamate amines or alcohols.

Scientific Research Applications

2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)ethyl (2-methylphenyl)carbamate
  • 2-(4-Bromophenoxy)ethyl phenylcarbamate

Uniqueness

2-(4-Bromophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both a bromophenoxy group and a methylphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

CAS No.

62643-95-2

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-(4-bromophenoxy)ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H16BrNO3/c1-12-4-2-3-5-15(12)18-16(19)21-11-10-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

ZBZQYIUHKYCRON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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